Hypertension is a prevalent condition that poses significant health risks worldwide. The management of hypertension often involves the use of diuretics, among which chlorthalidone is a well-known medication. Chlorthalidone is a thiazide-like diuretic that has been extensively studied for its antihypertensive effects. The mechanism by which it exerts its effects, as well as its broader applications, are of considerable interest in the medical community.
Chlorthalidone is primarily used in the management of hypertension. It has been shown to effectively reduce blood pressure in hypertensive patients by modulating various physiological mechanisms, including the sympathetic nervous system and the renin-angiotensin system2. The normalization of reflexes that control blood pressure suggests that chlorthalidone can be beneficial in preventing or treating hypertension caused by specific dysregulations in these reflex pathways1.
While not directly related to chlorthalidone, research on methyl lucidone, a compound with a similar methyl group addition as "O-Methyl Chlorthalidone" might suggest, has shown that it induces apoptosis and cell cycle arrest in ovarian cancer cells. Methyl lucidone acts via the PI3K/Akt/NF-κB pathway, leading to antiproliferative effects. This indicates that modifications to diuretic compounds, such as methylation, could potentially extend their applications to the field of oncology3.
O-Methyl Chlorthalidone is classified as a small molecule and falls under the category of thiazide-like diuretics. Its primary therapeutic use is in the management of hypertension and fluid retention associated with various medical conditions. Chlorthalidone itself has been extensively studied for its pharmacological properties and clinical efficacy, making O-Methyl Chlorthalidone a compound of interest for further research and potential therapeutic applications.
The synthesis of O-Methyl Chlorthalidone involves several steps, beginning with the preparation of the core structure derived from Chlorthalidone. The following outlines a general synthetic pathway:
The detailed synthesis parameters can vary depending on specific laboratory protocols but generally involve careful control of reaction conditions such as temperature and reaction time to optimize yield and purity .
O-Methyl Chlorthalidone shares a similar molecular architecture with its parent compound, Chlorthalidone, but with the addition of a methyl group. The molecular formula is typically represented as , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.
The three-dimensional structure can be modeled using software tools to visualize spatial arrangements and potential interactions with biological targets .
O-Methyl Chlorthalidone can participate in various chemical reactions typical for sulfonamide derivatives:
These reactions are essential for understanding its behavior in biological systems and potential modifications for enhanced therapeutic effects .
The mechanism of action of O-Methyl Chlorthalidone is akin to that of thiazide diuretics. It primarily acts by inhibiting the sodium-chloride symporter located in the distal convoluted tubule of the nephron:
Research indicates that O-Methyl Chlorthalidone may exhibit additional cardiovascular benefits beyond simple diuresis due to its influence on endothelial function and vascular reactivity .
O-Methyl Chlorthalidone exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for pharmaceutical applications .
O-Methyl Chlorthalidone has potential applications in various fields:
O-Methyl Chlorthalidone (chemical formula: C15H13ClN2O4S; systematic IUPAC name: 2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide) is characterized by the strategic methylation of the hydroxyl group present in the parent chlorthalidone structure. This modification replaces the acidic proton with a methyl group, fundamentally altering the molecule's polarity, hydrogen-bonding capacity, and electronic distribution. The compound exhibits a molecular weight of 352.793 g/mol and is identified by the CAS Registry Number 96512-76-4, providing a unique identifier for chemical tracking and regulatory purposes [5] [9].
The core structure consists of a chlorinated benzenesulfonamide moiety connected to a methyl-substituted isoindolinone system, creating a planar, conjugated system that influences its spectroscopic properties and chemical reactivity. This arrangement differs from classical thiazide diuretics through its expanded bicyclic system and distinctive tautomeric behavior. Unlike chlorthalidone, which exhibits keto-enol tautomerism, O-methylation locks the molecule in the keto form, eliminating the tautomeric equilibrium observed in the parent compound and providing a stable analog for comparative studies [1] [3] [9].
Table 1: Fundamental Molecular Identifiers of O-Methyl Chlorthalidone
Chemical Property | Specification |
---|---|
Systematic IUPAC Name | 2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
Molecular Formula | C15H13ClN2O4S |
Molecular Weight | 352.793 g/mol |
CAS Registry Number | 96512-76-4 |
Canonical SMILES | COC1(NC(=O)c2ccccc12)c3ccc(Cl)c(c3)S(=O)(=O)N |
InChI Key | Not explicitly provided in sources |
While comprehensive experimental spectral data were not fully available in the search results, the structural similarity to chlorthalidone allows for reasonable predictions of key spectroscopic characteristics. The infrared spectrum would be expected to show strong absorptions corresponding to the carbonyl stretch (approximately 1680-1720 cm-1), sulfonamide symmetric and asymmetric stretches (1150-1350 cm-1), and characteristic C-O-C vibrations around 1100 cm-1 from the methyl ether linkage. The proton NMR spectrum would feature characteristic singlets for the methoxy protons at approximately 3.2-3.5 ppm and complex aromatic patterning between 7.0-8.0 ppm for the multiple protons in the isoindoline and benzene rings. The compound's limited aqueous solubility (inferred from structural analogs) suggests preferential solubility in polar organic solvents like methanol and dimethyl sulfoxide, consistent with its application as an analytical standard typically prepared in methanolic solutions [3] [5] [9].
Table 2: Key Spectroscopic and Physical Properties
Characterization Method | Key Features |
---|---|
Infrared Spectroscopy (Predicted) | Carbonyl stretch (1680-1720 cm-1), sulfonamide stretches (1150-1350 cm-1), C-O-C vibration (~1100 cm-1) |
Proton NMR (Predicted) | Methoxy singlet (δ 3.2-3.5 ppm), aromatic multiplet (δ 7.0-8.0 ppm) |
Mass Spectrometry | [M+H]+ at m/z 353.0; characteristic chlorine isotope pattern |
Solubility | Low aqueous solubility; soluble in methanol, DMSO, and aqueous NaOH solutions |
The emergence of O-Methyl Chlorthalidone is intrinsically tied to the pharmaceutical development of its parent compound, chlorthalidone, which was first introduced as an antihypertensive agent in the early 1960s under designations such as G-33182 and brand names including Hygroton and Thalitone. Chlorthalidone represented a significant advance in diuretic therapy due to its prolonged duration of action compared to conventional thiazide diuretics, attributable to its distinctive phthalimidine structure and extensive erythrocyte binding. The synthesis of O-Methyl Chlorthalidone likely originated from metabolite identification studies during chlorthalidone's development, as methylation represents a common Phase II metabolic conjugation pathway for compounds containing phenolic hydroxyl groups [2] [6] [8].
The precise timeline of O-Methyl Chlorthalidone's first synthesis remains undocumented in the available literature, but its existence as a specialized reference material became increasingly important with the advancement of analytical techniques in the 1980s and 1990s. As regulatory requirements for drug metabolite identification and impurity profiling intensified under frameworks such as ICH guidelines, well-characterized derivatives including O-Methyl Chlorthalidone became essential reference standards for pharmaceutical quality control and metabolic studies. The compound's synthesis typically employs Williamson ether synthesis methodologies, involving the reaction of chlorthalidone with methyl iodide in the presence of a base such as potassium carbonate, facilitating the selective O-methylation of the hydroxyl group while preserving other sensitive functional groups [5] [9].
Table 3: Historical Development Timeline of Chlorthalidone and Derivatives
Time Period | Development Milestone |
---|---|
Early 1960s | Introduction of chlorthalidone (G-33182) as a long-acting diuretic |
1970s-1980s | Identification of metabolites and derivatives including O-Methyl Chlorthalidone |
1990s-Present | Application of O-Methyl Chlorthalidone as analytical reference standard |
Nomenclature for this compound follows systematic IUPAC conventions, with the parent structure recognized as a substituted isoindolinone rather than a benzophenone, resolving earlier nomenclature inconsistencies. The Chemical Abstracts Service name 2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide precisely defines the molecular structure and regiochemistry. Common synonyms reflect various naming conventions, including O-Methylchlorthalidone (emphasizing the functional group modification), and registry identifiers such as CID 13470561 in the PubChem database and TRC-M265165 in commercial catalogs. The deuterated analog (O-Methyl Chlorthalidone-d4), featuring deuterium atoms at the 4,5,6,7 positions of the phthalimidine ring, demonstrates the compound's importance in quantitative mass spectrometry, where isotopically labeled internal standards are essential for precise bioanalytical measurements [1] [5] [7].
Table 4: Systematic and Common Nomenclature
Nomenclature System | Name |
---|---|
IUPAC Systematic | 2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
CAS Name | Benzenesulfonamide, 2-chloro-5-(1-methoxy-3-oxo-1H-isoindol-1-yl)- |
Common Synonyms | O-Methylchlorthalidone; O-Methyl Chlorthalidone; 2-Chloro-5-(1-methoxy-3-oxoisoindolin-1-yl)benzenesulfonamide |
Commercial Identifiers | TRC-M265165; CID 13470561 |
Within pharmaceutical research, O-Methyl Chlorthalidone serves as a critical structural analog and metabolic probe rather than a therapeutic agent. Its primary utility lies in elucidating chlorthalidone's complex pharmacokinetic behavior, particularly regarding the contribution of metabolic transformations to the drug's elimination. While direct pharmacological data on O-Methyl Chlorthalidone are limited in the available literature, its structural characteristics provide insights into chlorthalidone's structure-activity relationships. The methylation of the hydroxyl group likely diminishes interaction with key biological targets, as studies on chlorthalidone indicate that the tautomeric hydroxyl group is essential for optimal binding to the thiazide-sensitive sodium-chloride cotransporter (NCC) in the renal distal convoluted tubule. This modification may also reduce inhibitory activity against carbonic anhydrase isoforms, an ancillary pharmacological property of chlorthalidone that contributes to its pleiotropic physiological effects [2] [4] [8].
The compound finds extensive application in analytical chemistry as a reference standard for detecting and quantifying chlorthalidone and its metabolites in biological matrices. Its chromatographic behavior serves as a benchmark in reversed-phase HPLC methods, typically showing increased retention times relative to the parent compound due to enhanced lipophilicity from the methyl group. In mass spectrometric analyses, O-Methyl Chlorthalidone produces distinctive fragmentation patterns that aid structural confirmation, including the loss of SO2 (64 Da) from the sulfonamide group and cleavage of the methoxy group (31 Da). The synthesis of a deuterated variant (O-Methyl Chlorthalidone-d4) further underscores its analytical importance, serving as an internal standard that corrects for variability in sample preparation and ionization efficiency during liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of chlorthalidone in pharmacokinetic studies [5] [7] [9].
In drug design contexts, O-methylation represents a strategic approach to investigate the contribution of specific functional groups to pharmacological activity and metabolic stability. The transformation from hydroxyl to methoxy group increases the compound's lipophilicity, potentially enhancing membrane permeability while simultaneously blocking a site of phase II conjugative metabolism. This modification strategy provides medicinal chemists with valuable structure-property relationship data for optimizing the pharmacokinetic profile of phthalimidine-derived therapeutic candidates. While not itself a drug candidate, O-Methyl Chlorthalidone thus plays an indirect role in advancing molecular design strategies for cardiovascular and diuretic agents [1] [5] [9].
Table 5: Key Pharmaceutical Research Applications
Application Area | Specific Utility |
---|---|
Analytical Chemistry | HPLC and LC-MS/MS reference standard for chlorthalidone quantification |
Metabolism Studies | Investigation of chlorthalidone metabolic pathways and identification of methylated metabolites |
Structure-Activity Relationships | Assessment of hydroxyl group contribution to pharmacodynamic activity |
Isotope Dilution Mass Spectrometry | Deuterated analog (d4) as internal standard for bioanalytical methods |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: